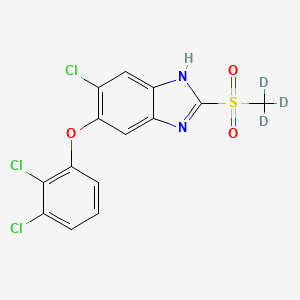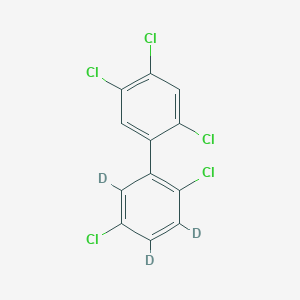
2,2',4,5,5'-Pentachlorobiphenyl-3',4',6'-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 is a deuterium-labeled derivative of 2,2’,4,5,5’-Pentachlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. The deuterium labeling is used to trace and study the compound’s behavior in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 typically involves the deuteration of 2,2’,4,5,5’-Pentachlorobiphenyl. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents. The specific reaction conditions, such as temperature, pressure, and catalysts, depend on the chosen method of deuteration.
Industrial Production Methods
Industrial production of deuterium-labeled compounds like 2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 is typically carried out in specialized facilities equipped to handle isotopic labeling. These facilities use advanced techniques to ensure high purity and consistent labeling of the compound. The production process involves multiple steps, including the synthesis of the parent compound, deuteration, purification, and quality control to meet research-grade standards.
化学反応の分析
Types of Reactions
2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyls with different functional groups replacing chlorine atoms.
科学的研究の応用
2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 is used in various scientific research applications, including:
Chemistry: Studying the behavior and reactivity of polychlorinated biphenyls.
Biology: Investigating the biological effects and metabolism of PCBs in living organisms.
Medicine: Understanding the toxicological impact of PCBs and their potential role in diseases.
Industry: Developing methods for detecting and quantifying PCBs in environmental samples.
作用機序
The mechanism of action of 2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 involves its interaction with biological molecules and pathways. PCBs are known to bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Upon binding to AhR, the compound can activate or inhibit the expression of various enzymes, leading to changes in cellular processes and potential toxic effects.
類似化合物との比較
Similar Compounds
2,2’,4,5,5’-Pentachlorobiphenyl: The non-deuterated parent compound.
2,3,4,5,6-Pentachlorobiphenyl: Another pentachlorinated biphenyl with a different chlorine substitution pattern.
2,3’,4,4’,5-Pentachlorobiphenyl: A similar compound with chlorine atoms in different positions.
Uniqueness
2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3 is unique due to its deuterium labeling, which allows for precise tracking and analysis in scientific studies. This labeling provides valuable insights into the compound’s pharmacokinetics, metabolism, and environmental behavior, distinguishing it from other similar compounds.
特性
分子式 |
C12H5Cl5 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
1,4-dichloro-2,3,5-trideuterio-6-(2,4,5-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H/i1D,2D,3D |
InChIキー |
LAHWLEDBADHJGA-CBYSEHNBSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])C2=CC(=C(C=C2Cl)Cl)Cl)Cl)[2H] |
正規SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)

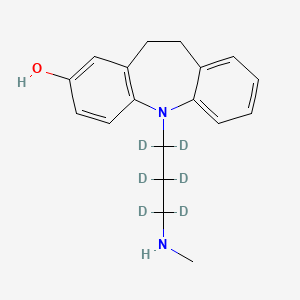

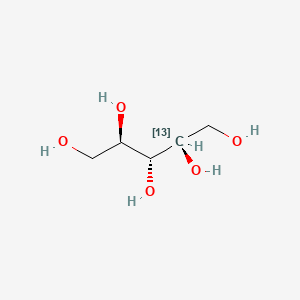


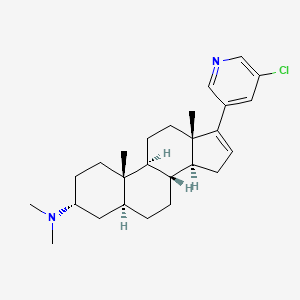
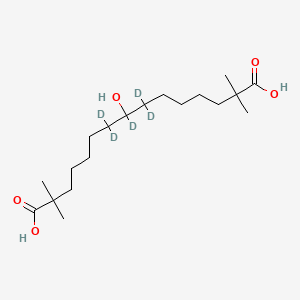

![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
